molecular formula C21H16N2O3 B11681802 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B11681802
M. Wt: 344.4 g/mol
InChI Key: PBXRTYQPYXPPRC-PXLXIMEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate typically involves the condensation of 4-formylbenzoic acid with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified with benzoic acid to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Different esters or amides.

Scientific Research Applications

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate involves the interaction of its hydrazone group with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is unique due to its specific hydrazone and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C21H16N2O3/c24-20(17-7-3-1-4-8-17)23-22-15-16-11-13-19(14-12-16)26-21(25)18-9-5-2-6-10-18/h1-15H,(H,23,24)/b22-15+

InChI Key

PBXRTYQPYXPPRC-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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